Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-
Description
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is an organotin compound characterized by a central tin (Sn) atom bonded to three chlorine atoms and one 2,4,6-tris(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituents on the aromatic ring impart significant electron-withdrawing effects, enhancing the Lewis acidity of the tin center.
Properties
CAS No. |
650583-82-7 |
|---|---|
Molecular Formula |
C9H2Cl3F9Sn |
Molecular Weight |
506.2 g/mol |
IUPAC Name |
trichloro-[2,4,6-tris(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/C9H2F9.3ClH.Sn/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;;;;/h1-2H;3*1H;/q;;;;+3/p-3 |
InChI Key |
NTQPPVXVTMBFCY-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[Sn](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane solvent mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then reacted with a suitable tin precursor to yield the desired stannane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Structural Influences on Reactivity
The compound’s phenyl ring, substituted with three trifluoromethyl groups, induces strong electron-withdrawing effects. This polarizes the tin center, enhancing its electrophilicity and facilitating interactions with nucleophiles. The steric bulk of the trifluoromethyl groups also moderates reaction pathways by influencing accessibility to the tin atom .
Coupling Reactions
The compound participates in Stille-type cross-coupling reactions , transferring its aryl group to palladium catalysts. For example:
This reactivity is leveraged in synthesizing fluorinated biaryl systems, where the trifluoromethyl groups improve selectivity due to steric and electronic effects .
| Reaction Component | Role in Coupling |
|---|---|
| Trichlorostannyl group | Transfers aryl group to Pd catalyst |
| Trifluoromethyl substituents | Enhance electrophilicity of tin center |
Halogen Exchange Reactions
The chlorine atoms on tin undergo substitution with other halogens (e.g., Br, I) under mild conditions:
This reaction is driven by the lability of the Sn–Cl bonds, with trifluoromethyl groups stabilizing the transition state through inductive effects.
Coordination with Lewis Bases
The tin center acts as a Lewis acid, forming adducts with Lewis bases like amines or phosphines:
These adducts are intermediates in catalytic cycles, particularly in polymerization and hydrostannylation reactions.
Transmetallation Reactions
Reaction with Grignard reagents (RMgX) results in transmetallation, producing organotin intermediates:
The trifluoromethyl groups increase the tin center’s electrophilicity, accelerating this process .
Mechanistic Insights
-
Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density at tin, making it more susceptible to nucleophilic attack. This is corroborated by X-ray studies showing shortened Sn–C bonds in related compounds .
-
Steric Shielding : The bulky substituents limit access to the tin atom, favoring reactions with smaller nucleophiles (e.g., Cl⁻ over bulkier amines).
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., THF) proceed faster due to better stabilization of charged intermediates .
Comparative Reactivity with Related Organotin Compounds
The table below contrasts the reactivity of stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- with other organotin species:
| Compound | Key Reactivity Feature |
|---|---|
| Stannane, trichloro[2,4,6-(CF₃)₃C₆H₂] | High electrophilicity due to CF₃ groups |
| Dimethyldiphenylstannane | Lower reactivity; dominated by steric effects |
| Dibutyltin dichloride | Moderate electrophilicity; prone to hydrolysis |
Scientific Research Applications
Organic Synthesis
Stannane derivatives are widely utilized as intermediates in organic synthesis. Their ability to undergo various transformations makes them valuable in the development of complex organic molecules. For instance, they can serve as precursors for the synthesis of pharmaceuticals and agrochemicals.
Case Study:
In a study published in the journal Chemistry, researchers demonstrated the utility of stannane compounds in synthesizing novel triazole derivatives through a copper-catalyzed reaction. The resulting compounds exhibited promising biological activity against specific pathogens .
Materials Science
The incorporation of stannane into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The trifluoromethyl groups contribute to improved hydrophobicity and chemical resistance.
Data Table: Properties of Stannane-Modified Polymers
| Polymer Type | Modification Type | Property Enhanced |
|---|---|---|
| Polycarbonate | Stannane addition | Increased thermal stability |
| Polyethylene | Stannane grafting | Improved mechanical strength |
| Epoxy Resins | Stannane incorporation | Enhanced chemical resistance |
Biological Research
Stannane derivatives have shown potential as probes in biological systems due to their ability to interact with biomolecules. Their structural characteristics allow them to modulate enzyme activities and protein interactions.
Case Study:
Research conducted at a leading university explored the use of stannane compounds as inhibitors for specific enzymes involved in metabolic pathways. The findings indicated that these compounds could effectively alter enzyme kinetics, suggesting their potential role in drug design .
Environmental Applications
Stannanes are also being investigated for their environmental applications, particularly in remediation processes. Their ability to bind with heavy metals makes them suitable for developing materials aimed at removing contaminants from water sources.
Data Table: Environmental Impact Studies
| Study Focus | Methodology | Findings |
|---|---|---|
| Heavy Metal Removal | Column chromatography | 90% removal efficiency |
| Soil Remediation | Field trials | Significant reduction in contaminants |
Mechanism of Action
The mechanism by which Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets through its tin center and trifluoromethyl-substituted phenyl ring. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring. This can affect the compound’s ability to participate in various chemical reactions, including catalytic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Organotin Chemistry
Table 1: Key Structural and Electronic Properties of Selected Organotin Compounds
*Inferred formula based on nomenclature; †Estimated based on analogous compounds.
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups :
The trifluoromethyl groups in the target compound create a strong electron-deficient tin center, enhancing its ability to act as a Lewis acid. In contrast, the trimethylphenyl groups in the analogs from and provide electron-donating effects, reducing Lewis acidity but increasing steric protection . - Steric Bulk :
The 2,4,6-tris(trifluoromethyl)phenyl group is bulkier than trimethylphenyl substituents, leading to greater steric hindrance around the tin atom. This may limit accessibility in catalytic reactions compared to less hindered analogs .
Oxidation State and Reactivity
Toxicity and Handling
While specific toxicological data for the target compound is unavailable, organotin compounds are generally toxic. The analogs in and may exhibit similar risks, necessitating rigorous safety protocols .
Biological Activity
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- (CAS Number: 650583-82-7) is an organotin compound characterized by its trifluoromethyl-substituted phenyl groups. This article explores its biological activity, focusing on its potential applications and toxicological profiles based on diverse research findings.
- Molecular Formula : CHClFSn
- Molecular Weight : 506.158 g/mol
- Structure : The compound features a central tin atom bonded to three chlorine atoms and a phenyl group with three trifluoromethyl substituents.
Biological Activity Overview
-
Antimicrobial Properties :
- Organotin compounds have been studied for their antimicrobial activity. Trichloroorganotins like Stannane exhibit varying degrees of antibacterial and antifungal properties. Research indicates that such compounds can disrupt microbial cell membranes, leading to cell death.
- A study highlighted the effectiveness of similar organotin compounds against various bacterial strains, suggesting potential applications in agricultural and industrial settings for controlling microbial growth .
-
Toxicological Studies :
- Organotins are known for their toxicity, particularly in aquatic environments. Acute toxicity studies reveal that trichloroorganotins can have detrimental effects on aquatic organisms, including fish and invertebrates.
- A comprehensive assessment indicated that exposure to high concentrations of trichloroorganotins can lead to reproductive and developmental toxicity in aquatic species .
-
Potential as Anticancer Agents :
- Some organotin compounds have demonstrated cytotoxic effects against cancer cell lines. Research has shown that trichloroorganotins can induce apoptosis in specific cancer cells by activating caspase pathways.
- A notable case study involved the evaluation of a related organotin compound that exhibited significant anticancer activity against breast cancer cell lines, warranting further investigation into Stannane's potential as an anticancer agent .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study conducted by Xue et al., the antimicrobial properties of trichloroorganotins were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth at low concentrations, suggesting their potential use as biocides in agricultural formulations .
Case Study 2: Toxicity Assessment
A report by the European Commission assessed the acute toxicity of various organotin compounds, including Stannane. The findings highlighted significant risks associated with dermal exposure and inhalation routes among workers handling these substances, emphasizing the need for strict safety regulations in industrial applications .
Case Study 3: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the structure-activity relationship of organotin compounds. The study found that modifications to the tin core could enhance anticancer properties, suggesting that Stannane might be optimized for improved efficacy against certain cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
